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Compound of Interest

Compound Name: 2-Menthene

Cat. No.: B1252811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Menthene, a monoterpene of significant interest in chemical research and drug development.

The information presented herein is intended to serve as a core reference for the identification,

characterization, and quality control of this compound. This document details the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Menthene,

along with the experimental protocols for acquiring these spectra.

Introduction to 2-Menthene
2-Menthene (C₁₀H₁₈) is a cyclic monoterpene with a molecular weight of approximately 138.25

g/mol . It exists as cis and trans isomers, arising from the relative orientation of the methyl and

isopropyl groups on the cyclohexene ring. As a member of the terpene family, 2-Menthene is a

component of some essential oils and serves as a versatile chiral building block in organic

synthesis. Accurate spectroscopic analysis is paramount for distinguishing between its isomers

and ensuring purity in various applications.

Spectroscopic Data
The following sections present the key spectroscopic data for 2-Menthene, organized for clarity

and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Menthene.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference,

and coupling constants (J) are given in Hertz (Hz).

¹H NMR (Proton NMR) Data

Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-2 5.30 - 5.50 m -

H-3 5.30 - 5.50 m -

H-1 2.00 - 2.20 m -

H-4 1.80 - 2.00 m -

H-5 (ax) 1.10 - 1.30 m -

H-5 (eq) 1.60 - 1.80 m -

H-6 (ax) 1.10 - 1.30 m -

H-6 (eq) 1.60 - 1.80 m -

CH(CH₃)₂ 1.40 - 1.60 m -

CH(CH₃)₂ 0.85 - 0.95 d ~6.5

CH(CH₃)₂ 0.75 - 0.85 d ~6.5

C-1-CH₃ 0.95 - 1.05 d ~7.0

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent, concentration, and specific isomer (cis/trans).

¹³C NMR (Carbon-13 NMR) Data
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Carbon Assignment Chemical Shift (δ) ppm

C-2 125.0 - 127.0

C-3 133.0 - 135.0

C-1 40.0 - 42.0

C-6 30.0 - 32.0

C-4 34.0 - 36.0

C-5 25.0 - 27.0

CH(CH₃)₂ 32.0 - 34.0

CH(CH₃)₂ 20.0 - 22.0

C-1-CH₃ 21.0 - 23.0

Note: The chemical shifts are approximate and can differ based on experimental conditions and

the specific isomer.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

key absorption bands for 2-Menthene are listed below.

Frequency (cm⁻¹) Vibration Type Functional Group

3015 - 3030 C-H Stretch =C-H (alkene)

2850 - 2960 C-H Stretch C-H (alkane)

1650 - 1670 C=C Stretch C=C (alkene)

1440 - 1465 C-H Bend -CH₂-

1365 - 1385 C-H Bend -CH(CH₃)₂ (isopropyl)

800 - 840 =C-H Bend =C-H out-of-plane
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Menthene (Molecular Weight: 138.25), the electron ionization (EI) mass

spectrum typically shows the following significant fragments (m/z).

m/z Relative Intensity (%) Possible Fragment

138 15 - 25 [M]⁺ (Molecular Ion)

123 20 - 30 [M - CH₃]⁺

95 100 [M - C₃H₇]⁺ (Base Peak)

81 40 - 60 [C₆H₉]⁺

67 30 - 50 [C₅H₇]⁺

55 20 - 40 [C₄H₇]⁺

41 30 - 50 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 2-Menthene.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of purified 2-Menthene into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

Cap the tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.
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¹H NMR:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-

noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of neat 2-Menthene between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): Apply a small drop of the sample directly onto the ATR

crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A

background spectrum of the clean salt plates or ATR crystal should be acquired prior to the

sample measurement.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Inject a dilute solution of 2-Menthene in a volatile solvent (e.g., dichloromethane or hexane)

into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

The sample is vaporized and separated on the GC column before entering the MS source.

Ionization is typically achieved by Electron Ionization (EI) at 70 eV.

Instrumentation and Data Acquisition:

GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for

separating terpenes.

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher

temperature (e.g., 250°C) to ensure elution of the compound.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Scan Range: m/z 40-400.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like 2-Menthene.
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Caption: Logical workflow for the spectroscopic analysis of 2-Menthene.

To cite this document: BenchChem. [Spectroscopic Data of 2-Menthene: An In-depth
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252811#spectroscopic-data-of-2-menthene-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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